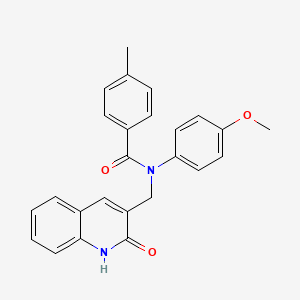
N-(3,5-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPA-714 and belongs to the family of oxadiazole derivatives.
Applications De Recherche Scientifique
DPA-714 is widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DPA-714 is in the field of neuroinflammation. DPA-714 has been found to bind to the translocator protein (TSPO) that is overexpressed in activated microglia, which are responsible for neuroinflammation. DPA-714 can be used as a radiotracer to detect neuroinflammation in vivo using positron emission tomography (PET) imaging.
Mécanisme D'action
DPA-714 binds to the TSPO, which is overexpressed in activated microglia. This binding results in the inhibition of the production of pro-inflammatory cytokines and chemokines, which are responsible for neuroinflammation. DPA-714 also promotes the production of anti-inflammatory cytokines, which help to reduce inflammation.
Biochemical and Physiological Effects:
DPA-714 has been found to have significant biochemical and physiological effects. It has been shown to reduce neuroinflammation in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DPA-714 has also been found to improve cognitive function and reduce neuronal damage in these animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of DPA-714 is its ability to detect neuroinflammation using PET imaging. This non-invasive imaging technique allows for the detection of neuroinflammation in vivo, which can help in the early diagnosis and treatment of neurodegenerative diseases. However, one of the limitations of using DPA-714 in lab experiments is its high cost, which can limit its widespread use.
Orientations Futures
There are several future directions for the use of DPA-714 in scientific research. One of the most significant areas of research is the development of new radiotracers that can bind to the TSPO with higher affinity and specificity. This can help in the early diagnosis and treatment of neurodegenerative diseases. Another area of research is the use of DPA-714 in combination with other drugs to enhance its anti-inflammatory effects and reduce neuroinflammation. Additionally, the potential use of DPA-714 in other fields, such as cancer research, is also being explored.
Méthodes De Synthèse
DPA-714 is synthesized by reacting 3,5-dimethylphenylamine with 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to yield DPA-714.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-12-17(2)14-19(13-16)26-23(29)15-30-22-11-7-6-10-21(22)25-27-24(28-31-25)20-9-5-4-8-18(20)3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLLAXUQKLDKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

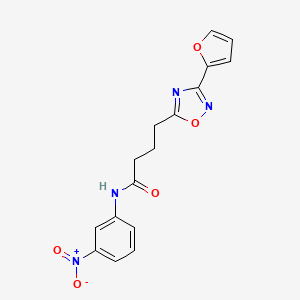
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
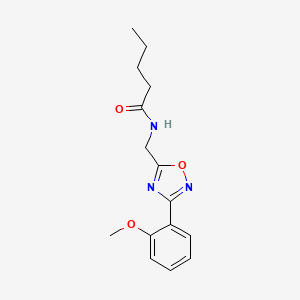
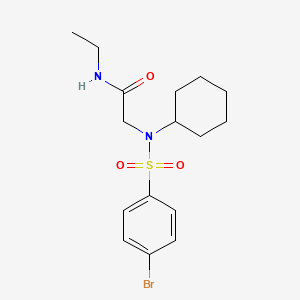
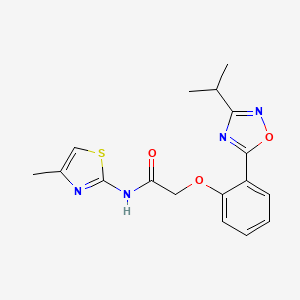
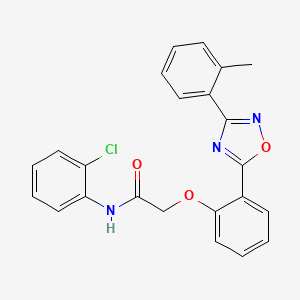
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)

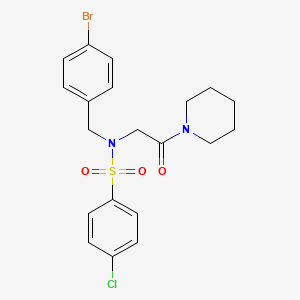
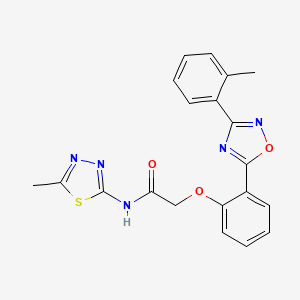
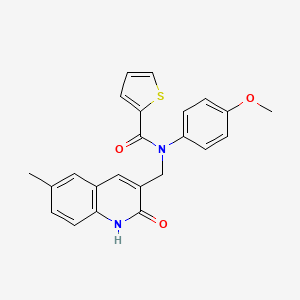
![ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7706085.png)
